molecular formula C32H42N4O10S B611073 Sulfo DBCO-PEG4-amine CAS No. 2055198-05-3

Sulfo DBCO-PEG4-amine

Cat. No.: B611073
CAS No.: 2055198-05-3
M. Wt: 674.77
InChI Key: STVKRTXHJIWDHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo DBCO-PEG4-amine can be synthesized through a multi-step process involving the functionalization of dibenzocyclooctyne with a polyethylene glycol spacer and a sulfonated amine group. The synthesis typically involves the following steps:

    Activation of Carboxyl Groups: Carboxyl groups on the polyethylene glycol spacer are activated using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS).

    Coupling Reaction: The activated carboxyl groups are then coupled with dibenzocyclooctyne to form a stable amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Scientific Research Applications

Scientific Research Applications

1. Bioconjugation

  • Description : Sulfo DBCO-PEG4-amine is primarily utilized for attaching biomolecules such as proteins and antibodies to surfaces or other molecules. This enhances the development of targeted therapies and diagnostics.
  • Case Study : A study demonstrated that this compound effectively conjugated to azide-functionalized hyaluronan, resulting in hydrogels with improved thermoresponsive properties. The degree of substitution was analyzed using NMR spectroscopy, confirming successful conjugation .

2. Drug Delivery Systems

  • Description : The compound facilitates the creation of advanced drug delivery systems that allow for the controlled release of therapeutics, improving patient outcomes.
  • Case Study : Research highlighted its role in enhancing drug solubility and stability while minimizing systemic toxicity. Bioconjugates created with this compound improved the delivery efficiency of chemotherapeutic agents .

3. Fluorescent Labeling

  • Description : Researchers employ this compound for fluorescent labeling of biomolecules, enabling visualization and tracking in cellular studies.
  • Application Insight : This application is crucial for understanding biological processes and mechanisms within live cells, as it allows precise tracking without significant background noise during imaging studies .

4. Nanoparticle Functionalization

  • Description : The compound can modify nanoparticles for biomedical applications, enhancing their stability and targeting capabilities in imaging and therapy.
  • Research Finding : Studies have shown that functionalized nanoparticles exhibit improved performance in targeted drug delivery systems due to the efficient conjugation facilitated by this compound .

5. Surface Modification

  • Description : It effectively modifies surfaces of materials used in biosensors, enhancing sensitivity and specificity in detecting biological analytes.
  • Application Insight : This modification is particularly beneficial in developing advanced diagnostic tools where accurate detection of biomarkers is critical .

Mechanism of Action

Sulfo DBCO-PEG4-amine exerts its effects through bioorthogonal Click Chemistry reactions. The dibenzocyclooctyne moiety reacts with azide-functionalized molecules to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules without interfering with biological processes . The sulfonated polyethylene glycol spacer enhances water solubility and provides a flexible connection, facilitating the interaction with target molecules .

Comparison with Similar Compounds

Biological Activity

Sulfo DBCO-PEG4-Amine is a specialized compound widely utilized in bioconjugation applications due to its unique chemical structure. Comprising a dibenzocyclooctyne (DBCO) moiety, a polyethylene glycol (PEG) chain, and an amine group, this compound facilitates efficient and selective reactions with azides through copper-free click chemistry. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound enhances its solubility and stability in biological environments. The presence of the sulfonate group significantly improves water solubility, making it suitable for physiological conditions where aqueous solubility is critical. The compound's molecular formula is C32H42N4O10SC_{32}H_{42}N_{4}O_{10}S with a molecular weight of approximately 674.26 g/mol .

PropertyValue
Molecular Weight674.26 g/mol
Chemical CompositionC32H42N4O10S
SolubilityWater, DMSO, DMF
Purity>95% (HPLC)
AppearanceSlightly yellow to grey crystalline
Storage Conditions-20°C, desiccate

The primary mechanism of action for this compound is the strain-promoted azide-alkyne cycloaddition (SPAAC), which allows for the formation of stable triazole linkages without the need for copper catalysts. This is particularly advantageous in biological systems as it avoids potential cytotoxicity associated with copper ions . The amine group can further participate in chemical modifications such as forming amide bonds or undergoing reductive amination .

Applications in Biological Research

This compound has diverse applications across various fields:

  • Bioconjugation : It is extensively used for conjugating biomolecules like proteins, peptides, and nucleic acids, enhancing drug delivery systems and imaging agents.
  • Diagnostics : The compound aids in developing targeted diagnostics through efficient labeling techniques.
  • Therapeutics : It plays a crucial role in creating targeted therapeutic agents by enabling precise conjugation to drugs or other therapeutic molecules.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various biological contexts:

  • Targeted Drug Delivery : Research has shown that conjugating drugs with this compound improves their targeting capabilities and reduces off-target effects. For instance, studies involving antibody-drug conjugates (ADCs) have highlighted enhanced therapeutic efficacy when using this compound .
  • Imaging Applications : In imaging studies, this compound has been employed to label biomolecules for tracking within biological systems. This application benefits from its high specificity and minimal background interference during imaging processes .
  • Nanotechnology : The compound has been integrated into nanomaterials for drug delivery applications, showcasing its versatility in enhancing the performance of nanocarriers .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds based on their properties and applications:

Compound NameKey FeaturesUnique Aspects
DBCO-PEG4-AmineLacks sulfonate group; less solubleUsed in similar reactions
Sulfo-DBCO-PEG2-AmineShorter PEG chain; higher reactivityMore suitable for smaller biomolecules
Azide-PEG4-AmineContains azide instead of DBCOUsed for different click chemistry reactions
NHS-DBCOContains N-hydroxysuccinimideMore reactive towards primary amines

This compound stands out due to its enhanced solubility and stability provided by the sulfonate group while maintaining efficient reactivity through the DBCO moiety .

Q & A

Basic Research Questions

Q. What is the recommended protocol for preparing Sulfo DBCO-PEG4-amine stock solutions in aqueous environments?

Dissolve this compound in ultrapure water or phosphate-buffered saline (PBS) at 0.1 M concentration, as higher concentrations may lead to aggregation. Vortex gently for 5–10 minutes and filter through a 0.22 µm membrane to remove particulates. For organic-phase reactions, dissolve in anhydrous DMSO or DMF at 10 mM, ensuring moisture-free conditions to prevent hydrolysis of the DBCO group .

Q. How do researchers determine the optimal molar ratio for conjugating this compound to azide-functionalized proteins?

Perform pilot reactions using a 1:1 to 1:3 molar ratio (DBCO:azide) in PBS (pH 7.4) at 4°C for 2–4 hours. Monitor reaction progress via SDS-PAGE with copper-free click chemistry visualization (e.g., fluorescent azide probes). Adjust ratios based on target protein availability and reaction efficiency, ensuring excess DBCO does not interfere with downstream assays .

Q. What are the critical storage conditions to maintain this compound stability over long-term experiments?

Store lyophilized powder at –20°C in a desiccator under argon to prevent oxidation and hydrolysis. For short-term use (≤1 week), prepare aliquots in anhydrous DMSO and store at –80°C. Avoid repeated freeze-thaw cycles, as PEG4 chains may degrade, reducing solubility and reactivity .

Advanced Research Questions

Q. How can researchers troubleshoot low conjugation efficiency when using this compound in aqueous vs. organic reaction environments?

In aqueous systems, verify pH stability (optimum pH 7.0–8.5) and avoid competing nucleophiles (e.g., Tris buffers). For hydrophobic substrates, pre-dissolve this compound in DMSO (≤10% v/v) and gradually add to the reaction mixture to maintain solubility. Use MALDI-TOF or LC-MS to confirm DBCO-azide adduct formation and quantify unreacted starting material .

Q. What experimental strategies can reconcile discrepancies in reported purity levels (95% vs. >98%) of this compound across suppliers?

Validate purity using orthogonal methods: (1) HPLC with UV detection at 309 nm (DBCO absorbance), (2) quantitative NMR to assess PEG4 chain integrity, and (3) mass spectrometry to detect hydrolyzed byproducts. For critical applications (e.g., in vivo studies), perform batch-specific quality control to ensure ≥98% purity .

Q. How can this compound be integrated into PROTAC synthesis while ensuring E3 ligase and target protein binding domains remain functional?

Use a stepwise conjugation approach: (1) Attach this compound to the E3 ligase ligand via NHS-ester chemistry, (2) conjugate the DBCO moiety to an azide-functionalized target protein binder, and (3) validate ternary complex formation via surface plasmon resonance (SPR) or cellular degradation assays. Ensure PEG4 spacers do not sterically hinder ubiquitination .

Q. What analytical methods are most effective for characterizing this compound-modified biomaterials like hydrogels or nanoparticles?

Employ FT-IR to confirm triazole ring formation (peak ~1,450 cm⁻¹) and XPS to quantify sulfur content from the sulfonate group. For hydrogels, use rheometry to assess crosslinking density and SEM to visualize nanostructure. For nanoparticles, perform DLS and zeta potential measurements to evaluate size and surface charge post-modification .

Q. Methodological Notes

  • Data Contradiction Analysis : Address solubility discrepancies (e.g., aqueous vs. organic solubility claims) by testing vendor-specific formulations under controlled conditions .
  • Experimental Design : Include negative controls (e.g., reactions without azide or DBCO) to distinguish nonspecific binding in conjugation assays .
  • Safety Protocols : Use fume hoods when handling powdered this compound to avoid inhalation, and neutralize waste with 1 M NaOH before disposal .

Properties

CAS No.

2055198-05-3

Molecular Formula

C32H42N4O10S

Molecular Weight

674.77

IUPAC Name

Sulfo DBCO-PEG4-amine

InChI

InChI=1S/C32H42N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,11-24,33H2,(H,34,39)(H,35,37)(H,40,41,42)

InChI Key

STVKRTXHJIWDHK-UHFFFAOYSA-N

SMILES

O=C(CCNC(C(S(=O)(O)=O)CNC(CCOCCOCCOCCOCCN)=O)=O)N1CC2=C(C=CC=C2)C#CC3=C1C=CC=C3

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in H2O

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sulfo DBCO-PEG4-amine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Sulfo DBCO-PEG4-amine
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Sulfo DBCO-PEG4-amine
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Sulfo DBCO-PEG4-amine
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Sulfo DBCO-PEG4-amine
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Sulfo DBCO-PEG4-amine
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Sulfo DBCO-PEG4-amine

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